Peptidase Resistance: Isoserine Imparts Superior Stability to Bioactive Peptides
Direct head-to-head comparison demonstrates that substituting serine with isoserine at the N-terminus of the thrombin receptor-activating peptide SFLLRN confers significant resistance to enzymatic degradation. The modified peptide, (iso-S)FLLRN, exhibits only 15-20% of the platelet-aggregating activity of the native SFLLRN peptide but is rendered resistant to inactivation by aminopeptidase M, a common peptidase [1]. This substitution allows for prolonged activity in biological matrices containing this enzyme, a property not observed with the serine-containing analog .
| Evidence Dimension | Resistance to enzymatic degradation |
|---|---|
| Target Compound Data | Resistant to cleavage by aminopeptidase M |
| Comparator Or Baseline | SFLLRN peptide with N-terminal serine: Susceptible to cleavage by aminopeptidase M |
| Quantified Difference | Qualitative difference (Resistant vs. Susceptible); Biological activity: 15-20% of SFLLRN |
| Conditions | In vitro assay measuring resistance to aminopeptidase M-induced cleavage and inactivation of the peptide ligand [1]. |
Why This Matters
This property is crucial for developing stable peptide-based research tools or therapeutics, where serum stability is a major hurdle; procurement of isoserine is essential for these specific applications.
- [1] Coller, B. S., et al. (1993). Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactivation. Journal of Biological Chemistry, 268(28), 20741-20743. Retrieved from https://www.scilit.net/publications/af6fc76f99462b249dffdc5525cdfbf5 View Source
